Superior Antibacterial Potency Against Lactobacillus Species
In a direct head-to-head microbiological assay, β-(1-chloro-2-naphthyl)alanine (compound 1) exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against both L. dextranicum 8086 and L. plantarum 8014, which is 10-fold lower than the MIC of 200 µg/mL observed for both β-(1-bromo-2-naphthyl)alanine (compound 2) and the unsubstituted β-(1-naphthyl)alanine in the same organisms [1]. The authors explicitly state that 'the 1-chloro analog inhibited the growth of both L. dextranicum and L. plantarum ten times more effectively than the 1-bromo analog and the unsubstituted β-(1-naphthyl)alanine' [1]. Assays were conducted in media containing minimal amounts of phenylalanine, tyrosine, and tryptophan, with testing limited to ≤200 µg/mL due to solubility constraints [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Lactobacillus spp. |
|---|---|
| Target Compound Data | β-(1-Chloro-2-naphthyl)alanine: MIC = 20 µg/mL (L. dextranicum 8086); MIC = 20 µg/mL (L. plantarum 8014) |
| Comparator Or Baseline | β-(1-Bromo-2-naphthyl)alanine: MIC = 200 µg/mL (both organisms); β-(1-Naphthyl)alanine: MIC = 200 µg/mL (L. dextranicum), >200 µg/mL (L. plantarum) |
| Quantified Difference | 10-fold lower MIC (20 vs. 200 µg/mL) for the chloro analog versus both the bromo analog and the unsubstituted 1-naphthyl analog |
| Conditions | Broth dilution assay; minimal aromatic amino acid supplement; 200 µg/mL upper limit due to solubility; organisms: L. dextranicum 8086, L. plantarum 8014 |
Why This Matters
For researchers procuring naphthylalanine analogs for antibacterial screening, selection of the chloro analog over the bromo or unsubstituted variants provides a 10-fold potency advantage specifically against Gram-positive lactobacilli, directly impacting assay sensitivity and hit identification thresholds.
- [1] McCord TJ, Watson RN, DuBose CE, Hulme KL, Davis AL. J Med Chem. 1976;19(3):429-430. Table I and text pp. 429-430. View Source
